2,3,5,6-Tetrachlorobenzenethiol
Overview
Description
2,3,5,6-Tetrachlorobenzenethiol (TCBT) is a chemical compound that has been used in various scientific research studies. It is a highly reactive molecule that can interact with proteins and enzymes, leading to changes in their structure and function.
Scientific Research Applications
Ligand Synthesis and Coordination Chemistry
- Sterically Demanding Ligands for Phosphorus Centers : Tetraarylphenyls, including 2,3,5,6-tetrachlorobenzenethiol derivatives, are used in synthesizing compounds with low-coordinate phosphorus centers. These compounds serve as precursors for novel materials with potential applications in coordination chemistry (Shah et al., 2000).
Crystallography and Material Properties
- Polychloromononitrobenzenes Analysis : Compounds like 2,3,5,6-tetrachlorobenzenethiol are crucial in the manufacturing of dyes and pharmaceuticals. Their crystal structures, such as dihedral angles between planes, provide valuable insights into their chemical properties and potential applications (Bhar et al., 1995).
Electronic Structure and Redox Chemistry
- X-Ray Absorption and Density Functional Studies : This compound's derivatives are studied for their electronic structure and redox behavior. Such studies are essential for understanding the electron transfer processes in these materials, relevant in fields like material science and electrochemistry (Banerjee et al., 2009).
Polymerization and Organic Semiconductors
- Synthesis of Organic Semiconductors : Derivatives of 2,3,5,6-tetrachlorobenzenethiol are explored for their potential in creating organic semiconductors. Their rigid and planar structures make them suitable candidates for use in electronic devices (Kashiki et al., 2011).
Catalysis and Environmental Applications
- Hydrodehalogenation in Soil Remediation : Palladium-catalyzed hydrodehalogenation of tetrachlorobenzenes, closely related to 2,3,5,6-tetrachlorobenzenethiol, is a critical step in developing new technologies for cleaning up soil contaminated by halogenated organic contaminants (Wee & Cunningham, 2008).
properties
IUPAC Name |
2,3,5,6-tetrachlorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4S/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPWBUULPWMLDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)S)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197018 | |
Record name | Benzenethiol, 2,3,5,6-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrachlorobenzenethiol | |
CAS RN |
4707-16-8 | |
Record name | Benzenethiol, 2,3,5,6-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenethiol, 2,3,5,6-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.